methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core:
-
Synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol
Starting Materials: 4-ethyl-7-hydroxycoumarin and methyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (70-80°C).
-
Formation of the Benzoate Ester
Starting Materials: 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and methyl 4-bromomethylbenzoate.
Reaction Conditions: The esterification reaction is facilitated by a base such as triethylamine in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The chromen-2-one moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
- Reduction of the carbonyl group in the chromen-2-one structure can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
-
Substitution
- The benzoate ester can undergo nucleophilic substitution reactions. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylic acids from ester hydrolysis.
Scientific Research Applications
Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology
- Investigated for its potential as an antimicrobial agent due to the biological activity of coumarin derivatives.
- Studied for its effects on various biological pathways and cellular processes.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
-
Industry
- Utilized in the production of dyes, perfumes, and cosmetics due to its aromatic properties.
- Applied in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, and other proteins involved in inflammation and cell proliferation.
Pathways: The compound may inhibit key signaling pathways, leading to reduced inflammation, cell growth, or microbial activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzoate: Lacks the ethyl substitution, which may affect its biological activity and chemical properties.
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[(4-ethyl-8-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-15-11-19(22)26-20-13(2)18(10-9-17(15)20)25-12-14-5-7-16(8-6-14)21(23)24-3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQELCXCKEVXFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.